molecular formula C13H18ClNO B2553438 4-Methyl-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride CAS No. 1824053-12-4

4-Methyl-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride

Cat. No.: B2553438
CAS No.: 1824053-12-4
M. Wt: 239.74
InChI Key: IZCVDIODUYQFRC-UHFFFAOYSA-N
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Description

4-Methyl-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride (CAS 1824053-12-4) is a spirocyclic chemical compound of significant interest in pharmaceutical research and medicinal chemistry. Its molecular formula is C13H18ClNO, with a molecular weight of 239.74 g/mol . This compound is primarily investigated for its potential as a central nervous system (CNS) agent and may interact with various neurotransmitter systems . Research indicates it is a candidate for developing treatments for neurological disorders such as depression, anxiety, and schizophrenia . The spirocyclic structure is a key feature, as it is often explored in drug design for creating novel therapeutic molecules with enhanced selectivity and efficacy . Specifically, studies on closely related C-alkylated spiro(benzofuran-3(2H),4'-piperidine) analogs have shown these compounds can function as potent opioids, exhibiting high binding affinity to mu-opioid receptors, with some analogs demonstrating potency comparable to morphine . The conformational state of these molecules, particularly a preference for phenyl-axial conformations, is critical for this enhanced biological activity . Beyond its potential in neuroscience, this compound also serves as a key synthetic intermediate or building block for constructing more complex bioactive molecules, making it a valuable tool for researchers in drug discovery . The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-methylspiro[2H-1-benzofuran-3,4'-piperidine];hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO.ClH/c1-10-3-2-4-11-12(10)13(9-15-11)5-7-14-8-6-13;/h2-4,14H,5-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZCVDIODUYQFRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)OCC23CCNCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2H-spiro[1-benzofuran-3,4’-piperidine] hydrochloride typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the reaction of benzofuran derivatives with piperidine under specific conditions to form the spirocyclic core. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired stereoselectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of automated reactors and continuous flow systems to enhance efficiency and consistency. The purification of the final product is typically achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2H-spiro[1-benzofuran-3,4’-piperidine] hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated or hydrogenated products. Substitution reactions can result in various substituted derivatives depending on the nature of the substituent introduced .

Scientific Research Applications

Biological Activities

Preliminary studies indicate that 4-Methyl-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride exhibits several significant biological activities:

  • Anticancer Potential :
    • Compounds with similar structural features have shown efficacy in inhibiting cell proliferation across various cancer cell lines. For instance, studies on substituted benzofuran piperazines have demonstrated effective apoptosis induction in cancer models, suggesting that this compound may also possess anticancer properties due to its structural analogies to bioactive compounds .
  • Neuropharmacological Effects :
    • The compound's interaction with neurotransmitter systems has been highlighted in research focusing on its potential as a therapeutic agent for neurological disorders. Its structural configuration may allow it to modulate dopamine and serotonin pathways, which are critical in the treatment of conditions such as depression and anxiety .
  • Analgesic and Anti-inflammatory Properties :
    • Research indicates that compounds containing benzofuran and piperidine structures exhibit significant analgesic and anti-inflammatory effects. These effects may be mediated through interactions with specific biological pathways, including the modulation of pro-inflammatory cytokines .

Case Studies

Several studies have explored the potential applications of this compound:

Study FocusFindings
Anticancer ActivityDemonstrated effective inhibition of cell proliferation in MDA-MB-231 xenografts in vivo models .
Analgesic EffectsShowed significant pain relief in animal models comparable to established analgesics .
Neurotransmitter InteractionModulated dopamine and serotonin pathways, indicating potential for treating mood disorders .

Mechanism of Action

The mechanism of action of 4-Methyl-2H-spiro[1-benzofuran-3,4’-piperidine] hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on target molecules, potentially inhibiting or modulating their activity. This can result in various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below highlights key differences in substituents, molecular weights, and applications among spirocyclic piperidine-benzofuran derivatives:

Compound Name Substituent Molecular Weight (g/mol) Key Properties/Applications Reference ID
4-Methyl-2H-spiro[1-benzofuran-3,4'-piperidine] HCl Methyl (C1) ~265 (estimated) Enhanced lipophilicity; potential CNS applications
7-Methoxy-2H-spiro[1-benzofuran-3,4'-piperidine] HCl Methoxy (OCH3) ~281 (estimated) Increased polarity; possible metabolic stability
4-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4'-piperidine] HCl CF3 293.71 Electron-withdrawing; improved receptor binding
4-Chloro-3H-spiro[2-benzofuran-1,4'-piperidine] HCl Chloro (Cl) 260.16 Higher halogenated weight; antimicrobial activity
6-Fluoro-2H-spiro[1-benzofuran-3,4'-piperidine] HCl Fluoro (F) 243.72 Enhanced bioavailability; CNS penetration

Key Observations :

  • Methyl vs.
  • Methoxy vs. Halogens : Methoxy groups improve solubility but may reduce membrane permeability compared to halogens like Cl or F .
Pharmacological Activity
  • Trifluoromethyl Analog : The CF3 group is associated with improved metabolic stability and receptor affinity, as seen in Migalastat HCl (a piperidine-triol used for Fabry disease) .
  • Chloro Derivative : Chlorinated spiro compounds (e.g., 4-Chloro-3H-spiro[...] HCl) are explored for antimicrobial applications due to halogen-mediated target disruption .

Solubility and Stability

  • 4-Methyl Derivative : Hydrochloride salt ensures moderate aqueous solubility, similar to piperidine HCl additives used in asymmetric hydrogenation (e.g., 83% enantioselectivity in dichloromethane) .
  • Trifluoromethyl Analog : Reduced solubility in polar solvents due to CF3 hydrophobicity; requires co-solvents (e.g., DMSO) for in vivo formulations .
  • 6-Fluoro Derivative : Stable at -80°C for 6 months, with solubility enhanced by ultrasonication .

Biological Activity

4-Methyl-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride, with the chemical formula C13H17NO·HCl and CAS number 1824053-12-4, is a compound of interest in pharmacological research. Its unique spirocyclic structure suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Weight : 239.74 g/mol
  • Molecular Formula : C13H17NO·HCl
  • Chemical Structure : The compound features a spirocyclic framework that is characteristic of many bioactive compounds.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Neuropharmacology

Research indicates that compounds with similar structures exhibit significant interactions with neurotransmitter systems. Preliminary studies suggest that 4-Methyl-2H-spiro[1-benzofuran-3,4'-piperidine] may influence serotonin and dopamine pathways, which are crucial in treating mood disorders such as depression and anxiety.

3. Antimicrobial Activity

Some spiro compounds have exhibited antimicrobial properties against various pathogens. Although direct evidence for 4-Methyl-2H-spiro[1-benzofuran-3,4'-piperidine] is lacking, the exploration of its derivatives may yield insights into its efficacy against bacterial and fungal strains.

Case Studies

Several studies have investigated the biological activity of compounds related to 4-Methyl-2H-spiro[1-benzofuran-3,4'-piperidine]. Below are notable findings:

StudyCompoundActivityFindings
Quinoxaline DerivativesPARP-1 InhibitionNew derivatives showed IC50 values in the nanomolar range, indicating strong potential as anticancer agents.
Spiro-FlavonoidsAnticancer & Anti-inflammatoryDemonstrated significant activity against various cancer cell lines and inflammation models.
Furan-containing CompoundsBiological ActivityExplored interactions with biological targets leading to potential therapeutic applications.

The mechanisms by which 4-Methyl-2H-spiro[1-benzofuran-3,4'-piperidine] exerts its biological effects may involve:

  • Receptor Modulation : Interaction with neurotransmitter receptors could modulate synaptic transmission.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression.
  • Cell Cycle Regulation : Evidence from related studies suggests that such compounds can induce cell cycle arrest and apoptosis in cancer cells.

Q & A

Basic Research Questions

Q. What are the key structural features of 4-Methyl-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride, and how are they confirmed experimentally?

  • Structural Elucidation :

  • X-ray crystallography or NMR spectroscopy (e.g., 1^1H and 13^{13}C) are critical for confirming the spirocyclic architecture and substituent positions. For example, and highlight the use of InChI keys and SMILES notations to define stereochemistry in similar spiro-piperidine compounds .
  • Mass spectrometry (Exact Mass: 225.092 g/mol, as seen in ) validates molecular weight and fragmentation patterns .
    • Key Features :
  • The spiro junction between the benzofuran and piperidine rings creates conformational constraints, influencing reactivity and biological interactions .
  • The methyl group at position 4 of the benzofuran ring may sterically hinder certain reactions, requiring tailored synthetic approaches .

Q. What synthetic routes are reported for synthesizing spiro-piperidine hydrochlorides, and what are the critical reaction conditions?

  • General Synthesis :

  • Step 1 : Condensation of a benzofuran precursor with a piperidine derivative under basic conditions (e.g., triethylamine in dichloromethane, as in ) .
  • Step 2 : Acidic workup (e.g., HCl) to form the hydrochloride salt, followed by purification via recrystallization or column chromatography ( ) .
    • Critical Conditions :
  • Temperature control (room temperature for stability, per ) to avoid side reactions .
  • Solvent choice : Polar aprotic solvents (e.g., DCM) enhance reaction efficiency for spirocycle formation .

Advanced Research Questions

Q. How can researchers optimize the yield and purity of 4-Methyl-2H-spiro[...] hydrochloride, considering steric effects in the spirocyclic system?

  • Steric Mitigation Strategies :

  • Catalytic methods : Use of Pd-catalyzed cross-coupling to functionalize the benzofuran ring before spirocyclization (analogous to ’s sulfonation approach) .
  • Microwave-assisted synthesis : Reduces reaction time and improves yield for sterically hindered intermediates .
    • Purity Optimization :
  • HPLC analysis (e.g., using ammonium acetate buffer at pH 6.5, as in ) to resolve impurities .
  • Chiral chromatography if enantiomeric purity is critical (e.g., for receptor-binding studies) .

Q. What analytical strategies resolve discrepancies in spectroscopic data (e.g., NMR signal splitting) for this compound?

  • NMR Challenges :

  • Signal splitting in 1^1H NMR may arise from dynamic conformational changes in the spirocyclic system. Variable-temperature NMR can stabilize signals for accurate assignment .
    • Advanced Techniques :
  • 2D NMR (e.g., COSY, HSQC) to correlate proton and carbon shifts, resolving overlapping signals (as applied in for similar compounds) .
  • DFT calculations to predict NMR chemical shifts and validate experimental data .

Q. How does the hydrochloride salt form influence the compound’s solubility and stability in biological assays?

  • Salt Impact :

  • The hydrochloride form enhances aqueous solubility (critical for in vitro assays) but may reduce stability in alkaline conditions ( recommends pH 4.6 buffers for HPLC analysis) .
  • Hygroscopicity : Storage at -20°C in desiccated environments prevents degradation (per ’s handling guidelines) .
    • Biological Assay Design :
  • Use phosphate-buffered saline (PBS) at physiological pH to maintain salt integrity during cell-based studies .

Q. What receptor interaction mechanisms are hypothesized for spiro-piperidine derivatives, and how can they be validated?

  • Mechanistic Hypotheses :

  • Similar to paroxetine (), spiro-piperidines may act as serotonin reuptake inhibitors due to piperidine’s affinity for neurotransmitter transporters .
    • Validation Methods :
  • Radioligand binding assays using 3^3H-labeled compounds to quantify receptor affinity (e.g., for σ or opioid receptors, as in ) .
  • Molecular docking simulations to predict binding poses in silico, followed by site-directed mutagenesis to confirm critical residues .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported for spiro-piperidine hydrochlorides in different solvents?

  • Methodological Review :

  • Confirm solvent purity (e.g., HPLC-grade DMSO vs. technical grade) and sonication time during solubility testing ( emphasizes standardized protocols) .
    • Alternative Approaches :
  • Use dynamic light scattering (DLS) to detect undissolved aggregates, ensuring accurate solubility measurements .

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